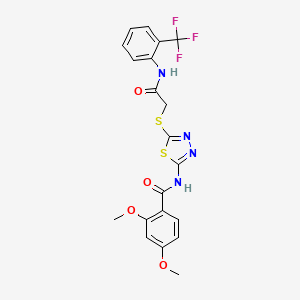![molecular formula C24H21N7O2 B2925106 1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1209196-92-8](/img/structure/B2925106.png)
1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide is an organic compound with intricate structure and potential applications in various scientific fields. This compound contains diverse functional groups such as pyrazole, triazole, pyridazine, and amide groups, contributing to its chemical complexity and reactivity.
准备方法
Synthetic routes and reaction conditions: This compound is typically synthesized through multi-step organic synthesis. The process involves the sequential formation of the core pyrazole, triazole, and pyridazine rings, followed by the introduction of phenyl groups and functionalization of the carboxamide group. The final product is obtained through the coupling of the intermediate with the desired pyrazole derivative.
Industrial production methods: Industrial production would require optimizing reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and minimize side reactions. Purification of the compound could involve techniques like recrystallization, chromatography, or distillation, depending on the scale and purity requirements.
化学反应分析
Types of reactions it undergoes: 1-Methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide can undergo various reactions, including:
Oxidation and reduction reactions that modify the oxidation states of the functional groups.
Nucleophilic substitution reactions, particularly at the amide and pyrazole groups.
Electrophilic aromatic substitution on the phenyl rings.
Common reagents and conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminium hydride or sodium borohydride.
Nucleophiles like amines or thiols in aprotic solvents.
Major products formed from these reactions: These reactions can lead to the formation of different derivatives or modified structures that retain the core functionalities of the original compound, potentially altering its properties and reactivity.
科学研究应用
1-Methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide finds applications in multiple domains:
Chemistry: Used as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships.
Biology: Potentially serves as a ligand or inhibitor in biochemical assays, aiding in the understanding of biological pathways and targets.
Medicine: Explored for its therapeutic potential, especially in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials or as a precursor for the production of specialty chemicals.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, potentially inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic processes, or cellular responses, depending on the biological context.
相似化合物的比较
1-Methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide can be compared with compounds having similar structural motifs:
Similar compounds: Other triazolo-pyridazine derivatives or pyrazole-based compounds.
Uniqueness: The combination of pyrazole, triazole, and pyridazine rings in a single molecule, along with the specific functionalization, contributes to its unique properties and reactivity.
This compound stands out due to its complex structure and the potential diversity of applications across various scientific fields, making it a subject of interest for further research and development.
属性
IUPAC Name |
2-methyl-5-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-30-20(16-19(28-30)17-8-4-2-5-9-17)24(32)25-14-15-33-22-13-12-21-26-27-23(31(21)29-22)18-10-6-3-7-11-18/h2-13,16H,14-15H2,1H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKODPIPYPNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)

![N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925028.png)







![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B2925041.png)
![4-(2-{[4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2925042.png)
![5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/new.no-structure.jpg)

